4-(Chlorodifluoromethoxy)aniline
Overview
Description
4-(Chlorodifluoromethoxy)aniline is an organic compound with the molecular formula C7H6ClF2NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorodifluoromethoxy group at the para position.
Scientific Research Applications
4-(Chlorodifluoromethoxy)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of drugs, particularly those targeting cancer and other diseases.
Materials Science: The compound’s unique properties make it valuable in the development of new materials with specific characteristics.
Organic Synthesis: It serves as a building block in the synthesis of various organic compounds, including those with potential biological activity.
Safety and Hazards
The safety data sheet for 4-(Chlorodifluoromethoxy)aniline indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . Protective measures include wearing personal protective equipment, avoiding breathing mist/vapors/spray, and using only under a chemical fume hood .
Mechanism of Action
Target of Action
4-(Chlorodifluoromethoxy)aniline is applied to a synthetic class, and its action targets are VEGFR-1 and VEGFR-2 . These are vascular endothelial growth factor receptors that play a crucial role in angiogenesis, the formation of new blood vessels . This compound has been shown to suppress the active medicine that generates vascular tumors .
Mode of Action
It is known that it interacts with its targets, vegfr-1 and vegfr-2, to inhibit their activity . This inhibition likely results in changes to the signaling pathways these receptors are involved in, leading to a reduction in angiogenesis .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving VEGFR-1 and VEGFR-2 . These receptors are part of the VEGF signaling pathway, which is crucial for angiogenesis . By inhibiting these receptors, this compound disrupts this pathway, potentially leading to downstream effects such as a decrease in the formation of new blood vessels .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall effectiveness .
Result of Action
The primary result of this compound’s action is the inhibition of angiogenesis due to its interaction with VEGFR-1 and VEGFR-2 . This can lead to a decrease in the formation of new blood vessels, which is particularly relevant in the context of tumor growth, as tumors require a blood supply to grow .
Action Environment
The action environment of this compound would likely influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules could impact how effectively the compound interacts with its targets .
Preparation Methods
The synthesis of 4-(Chlorodifluoromethoxy)aniline typically involves several steps:
Starting Material: The process begins with trichloromethoxybenzene.
Selective Fluorination: Trichloromethoxybenzene is subjected to selective fluorination using hydrogen fluoride to produce chlorodifluoromethoxybenzene.
Nitration: Chlorodifluoromethoxybenzene undergoes nitration with a mixed acid to form 4-(chlorodifluoromethoxy)nitrobenzene.
Chemical Reactions Analysis
4-(Chlorodifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group in its precursor can be reduced to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorodifluoromethoxy group can be replaced by other nucleophiles.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, such as in the synthesis of pharmaceutical intermediates.
Comparison with Similar Compounds
4-(Chlorodifluoromethoxy)aniline can be compared with other similar compounds, such as:
4-(Chloromethoxy)aniline: This compound has a similar structure but lacks the fluorine atoms, which can significantly alter its chemical properties and reactivity.
4-(Difluoromethoxy)aniline:
4-(Trifluoromethoxy)aniline: This compound has an additional fluorine atom, which can further modify its properties and uses.
Properties
IUPAC Name |
4-[chloro(difluoro)methoxy]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTUQGSYECRXDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341396 | |
Record name | 4-(chlorodifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39065-95-7 | |
Record name | 4-(chlorodifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Chlorodifluoromethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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